1-Phenoxy-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

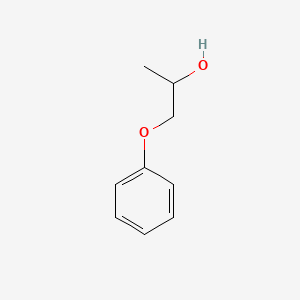

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Phenoxy-2-propanol

Introduction

This compound (CAS No: 770-35-4), also known as propylene glycol phenyl ether, is a versatile organic compound with significant applications across various scientific and industrial fields. It belongs to the class of glycol ethers and is characterized by the presence of both an ether and a hydroxyl functional group. This technical guide provides a comprehensive overview of its chemical structure, and physical and chemical properties, along with detailed experimental protocols for their determination and a summary of its synthesis.

Chemical Structure

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. The structure consists of a phenoxy group attached to a propanol backbone at the first carbon, with a hydroxyl group on the second carbon.

Structural Representations:

-

Molecular Formula: C₉H₁₂O₂

-

SMILES: CC(O)COc1ccccc1

-

InChI Key: IBLKWZIFZMJLFL-UHFFFAOYSA-N

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Mild, pleasant |

| Boiling Point | 241.2 °C |

| Melting Point | 11.4 °C |

| Density | 1.0622 g/cm³ at 20 °C |

| Vapor Pressure | 0.02 mmHg at 25 °C |

| Vapor Density | 5.27 (Air = 1) |

Table 2: Solubility and Partitioning

| Property | Value |

| Water Solubility | 15.1 g/L at 20 °C |

| log Kow (Octanol-Water Partition Coefficient) | 1.50 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below, based on internationally recognized OECD guidelines.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of this compound can be determined using the ebulliometer method.

Apparatus:

-

Ebulliometer with a heating mantle and a condenser

-

Calibrated thermometer or thermocouple

-

Pressure-measuring device

Procedure:

-

Calibrate the thermometer and pressure-measuring device.

-

Add a sufficient amount of this compound to the ebulliometer.

-

Heat the sample gently.

-

Record the temperature and pressure when the liquid and vapor phases are in equilibrium (i.e., when the temperature reading is stable).

-

Correct the observed boiling point to standard atmospheric pressure (101.325 kPa) using the Sidney-Young equation.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound can be determined using a capillary method with a melting point apparatus.

Apparatus:

-

Melting point apparatus with a temperature-controlled block and a viewing lens

-

Capillary tubes sealed at one end

-

Calibrated thermometer

Procedure:

-

Introduce the liquid sample into a capillary tube by cooling the sample until it solidifies.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1 °C/min) near the expected melting point.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. This range is the melting point.

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be determined using a pycnometer.

Apparatus:

-

A calibrated pycnometer of a known volume

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant temperature bath at 20 °C until thermal equilibrium is reached.

-

Adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Dry the outside of the pycnometer and determine its mass.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Water Solubility (OECD Guideline 105 - Shake-Flask Method)

The water solubility of this compound is determined by the shake-flask method.

Apparatus:

-

Shaking apparatus with a constant temperature bath

-

Centrifuge

-

Analytical instrumentation for concentration determination (e.g., HPLC, GC)

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath at 20 °C for a sufficient time to reach equilibrium (preliminary tests should establish this time).

-

After agitation, the mixture is centrifuged to separate the undissolved phase.

-

The concentration of this compound in the aqueous phase is determined by a suitable analytical method.

-

The procedure is repeated until at least three consecutive determinations show no significant trend in solubility over time.

Synthesis of this compound

This compound is primarily synthesized via two main routes: the reaction of propylene oxide with phenol or through a Williamson ether synthesis.

Synthesis Workflow

Caption: Synthesis routes for this compound.

Experimental Protocol: Synthesis via Reduction of Phenoxyacetone

A laboratory-scale synthesis can be achieved by the reduction of phenoxyacetone.

Materials:

-

Phenoxyacetone

-

Methanol

-

Potassium borohydride (KBH₄)

-

Diethyl ether

-

Water

Procedure:

-

Dissolve phenoxyacetone (1 mole) in methanol (500 ml) in a reaction flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium borohydride (1 mole) portion-wise to the stirred solution at 0 °C.

-

Continue stirring at room temperature for 24 hours.

-

Remove the methanol under reduced pressure (in vacuo) using a rotary evaporator.

-

Take up the residue in a mixture of water and diethyl ether.

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Wash the organic phase with water until the aqueous washings are neutral (pH 7).

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

Distill the residual oil under reduced pressure to obtain pure this compound. The boiling point is approximately 139 °C at 20 mm Hg.

An In-depth Technical Guide to the Synthesis of 1-Phenoxy-2-propanol from Phenol and Propylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenoxy-2-propanol, a versatile chemical intermediate, from the reaction of phenol and propylene oxide. This document details the primary synthetic methodologies, catalytic systems, experimental protocols, and purification techniques.

Introduction

This compound, also known as propylene glycol phenyl ether, is a valuable organic compound with applications as a solvent, preservative, and intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is primarily achieved through the reaction of phenol with propylene oxide. This guide will explore the prevalent catalytic and base-mediated synthetic routes.

Synthetic Methodologies

The principal method for synthesizing this compound involves the ring-opening of propylene oxide by phenol. This reaction can be effectively catalyzed by various agents, leading to the desired product. An alternative approach involves the reaction of phenol with 1-chloropropan-2-ol, which follows a Williamson ether synthesis pathway.

The primary reaction is as follows:

The regioselectivity of the propylene oxide ring-opening is a critical aspect of this synthesis, with the formation of the secondary alcohol, this compound, being the desired outcome over the primary alcohol isomer, 2-phenoxy-1-propanol. The choice of catalyst plays a significant role in controlling this selectivity.

Catalytic Systems

Several catalytic systems have been developed to promote the efficient and selective synthesis of this compound. These can be broadly categorized into organophosphorus catalysts, base catalysts, and heterogeneous catalysts.

Organophosphorus Catalysts

Recent advancements have demonstrated the high efficacy of organophosphorus compounds in catalyzing the reaction between phenol and propylene oxide. These catalysts offer high selectivity towards the desired this compound isomer and can achieve excellent yields under optimized conditions.

Base Catalysts

Traditional methods for this synthesis often employ base catalysts, such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide). The base deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the propylene oxide ring.

Heterogeneous Catalysts

Heterogeneous catalysts, such as mixed metal oxides, have also been utilized for this synthesis. A notable example is a catalyst system composed of aluminum oxide, magnesium oxide, and iron(II,III) oxide (Al2O3-MgO/Fe3O4).[1] These solid catalysts offer the advantage of easier separation from the reaction mixture.

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound using different catalytic systems.

Table 1: Performance of Organophosphorus Catalysts

| Catalyst | Phenol (g) | Propylene Oxide (g) | Catalyst Loading (g) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Triphenylphosphine | 1888 | 1188 | 3.16 | 120 | 8 | 98.3 | ~98 | CN113072431A |

| Tri-tert-butylphosphine | 1888 | 1188 | 6.32 | 110 | 10 | 98.7 | ~99 | CN113072431A |

| Triethyl phosphite | 1888 | 1188 | 9.33 | 130 | 6 | 98.4 | ~98 | CN113072431A |

Table 2: General Conditions for Base-Catalyzed Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Notes | Reference |

| Sodium Hydroxide | - | Controlled | - | Used in the synthesis from phenol and 1-chloropropan-2-ol. | Ataman Kimya |

| Alkali-metal hydroxides | - | - | - | Mentioned for the Williamson synthesis approach. | Ataman Kimya |

Note: Specific yield and selectivity data for the base-catalyzed reaction of phenol and propylene oxide were not available in the searched literature for a direct comparison.

Table 3: Heterogeneous Catalyst System

| Catalyst | Description | Notes | Reference |

| Al2O3-MgO/Fe3O4 | Mixed metal oxide | Facilitates the reaction between phenol and propylene oxide.[1] | Ataman Kimya, atamankimya.com |

Note: Quantitative performance data for this catalyst system was not detailed in the available resources.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound.

High-Selectivity Synthesis using an Organophosphorus Catalyst

Objective: To synthesize this compound with high selectivity and yield.

Materials:

-

Phenol

-

Propylene oxide

-

Triphenylphosphine (catalyst)

-

Pressure-resistant reaction vessel

-

Metering pump

Procedure:

-

Charge the pressure-resistant reaction vessel with 1888 g of phenol and 3.16 g of triphenylphosphine.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the mixture to 120°C with stirring.

-

Using a metering pump, slowly add 1188 g of propylene oxide to the reactor over a period of 5 hours.

-

After the addition is complete, maintain the reaction mixture at 120°C for an additional 3 hours.

-

Monitor the reaction progress by analyzing aliquots (e.g., by gas chromatography) until the phenol content is below the desired level (e.g., ≤100 ppm).

-

Once the reaction is complete, cool the reactor to room temperature.

-

Degas the reaction mixture to remove any unreacted propylene oxide.

-

The resulting crude product is this compound with a purity of approximately 98.3%.

General Procedure for Base-Catalyzed Synthesis

Objective: To synthesize this compound using a base catalyst.

Materials:

-

Phenol

-

Propylene oxide

-

Potassium carbonate (or other suitable base)

-

A polar aprotic solvent (e.g., dioxane or DMF)

-

Reaction flask with a reflux condenser

Procedure:

-

To a reaction flask, add phenol, a suitable polar aprotic solvent, and a catalytic amount of a base such as potassium carbonate.

-

Heat the mixture with stirring to a temperature sufficient to drive the reaction (e.g., reflux).

-

Slowly add propylene oxide to the reaction mixture.

-

Maintain the reaction at temperature and monitor its progress.

-

Upon completion, cool the reaction mixture.

-

The work-up procedure would typically involve neutralizing the base, extracting the product with an organic solvent, washing the organic layer, drying it, and removing the solvent under reduced pressure.

-

The crude product can then be purified by distillation.

Purification

The crude this compound obtained from the synthesis can be purified to remove unreacted starting materials, catalyst residues, and any byproducts. Common purification methods include:

-

Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, which has a relatively high boiling point.

-

Solvent Extraction: This technique can be used to separate the product from water-soluble impurities and some catalyst residues.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide to the Physicochemical Properties of 1-Phenoxy-2-propanol (CAS: 770-35-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Phenoxy-2-propanol (CAS Number 770-35-4), a versatile solvent and chemical intermediate. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for key parameters.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1][3] |

| Odor | Mild, faint aromatic ether-like odor | [3] |

| Melting Point | 11 °C to 11.4 °C | [4] |

| Boiling Point | 241.2 °C to 243 °C | [3] |

| Density | 1.0622 to 1.064 g/cm³ at 20 °C | |

| Vapor Density | 5.27 (Air = 1) | [5] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | 15.1 g/L at 20 °C | [6] |

| log Kow (Partition Coefficient) | 1.41 to 1.50 | [6] |

Flammability and Other Safety-Related Properties

| Property | Value | Reference |

| Flash Point | 113 °C to 115 °C (closed cup) | [2][3][6] |

| Vapor Pressure | 0.01 to 0.02 mmHg at 20-25 °C | [7][3][5] |

| Autoignition Temperature | 480 °C | [6] |

Optical and Other Properties

| Property | Value | Reference |

| Refractive Index (n20/D) | 1.523 | [2] |

| Viscosity | 34 cP at 20 °C; 22.7 cP at 25 °C | [7] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties, based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Method: A common method is the dynamic method, which involves heating the liquid and measuring the temperature at which it boils under a specific pressure.

Procedure:

-

The sample is placed in a suitable apparatus with a temperature sensor and a pressure sensor.

-

The pressure is regulated to the desired level (e.g., standard atmospheric pressure).

-

The sample is heated, and the temperature and pressure are continuously monitored.

-

The boiling point is the temperature at which the liquid boils and a stable temperature is recorded.

A visual representation of the general workflow for boiling point determination is provided below.

Caption: General workflow for determining the boiling point of a liquid.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance changes from a solid to a liquid state.

Method: The capillary tube method is widely used.

Procedure:

-

A small, powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in a heating apparatus with a calibrated thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Below is a diagram illustrating the workflow for melting point determination.

Caption: Workflow for the capillary method of melting point determination.

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Method: For liquids, an oscillating densitometer or a pycnometer can be used.

Procedure (Pycnometer Method):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample, and its mass is determined.

-

The mass of the liquid is calculated by subtraction.

-

The volume of the pycnometer is known or can be determined using a reference substance of known density (e.g., water).

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

The logical steps for density determination are shown in the following diagram.

Caption: Workflow for determining the density of a liquid using a pycnometer.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature.

Method: The flask method is suitable for substances with solubilities above 10⁻² g/L.

Procedure:

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved substance.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

A diagram of the water solubility determination process is provided below.

Caption: Workflow for determining water solubility using the flask method.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107, 117, 123)

The n-octanol/water partition coefficient (Kow) is a measure of a substance's lipophilicity. It is a key parameter in assessing environmental fate and bioaccumulation potential.

Method: The shake flask method (OECD 107) is a common technique.

Procedure:

-

A known amount of the substance is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The n-octanol and water phases are separated.

-

The concentration of the substance in each phase is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

The following diagram illustrates the workflow for determining the partition coefficient.

Caption: Workflow for the shake flask method of Kow determination.

References

Spectroscopic analysis of 1-Phenoxy-2-propanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-phenoxy-2-propanol using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented, coupled with detailed experimental protocols, offers a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Coupling Constant (J) Hz (Estimated) |

| -CH₃ | 1.2 | Doublet | 6.3 |

| -OH | 2.5 | Singlet (broad) | - |

| -CH₂- | 3.8 - 4.0 | Multiplet | - |

| -CH- | 4.1 - 4.3 | Multiplet | - |

| Aromatic-H (ortho) | 6.9 | Multiplet | - |

| Aromatic-H (para) | 7.0 | Multiplet | - |

| Aromatic-H (meta) | 7.3 | Multiplet | - |

Note: Specific, experimentally derived chemical shifts and coupling constants were not available in the searched literature. The values presented are estimations based on typical chemical shift ranges for similar functional groups.

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ) ppm (Estimated) |

| -CH₃ | ~20 |

| -CH(OH)- | ~65-70 |

| -CH₂-O- | ~70-75 |

| Aromatic C (ortho) | ~114 |

| Aromatic C (para) | ~121 |

| Aromatic C (meta) | ~129 |

| Aromatic C (ipso) | ~158 |

Note: Specific, experimentally derived chemical shifts were not available in the searched literature. The values presented are estimations based on typical chemical shift ranges.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 3060-3040 | Medium | C-H stretch (aromatic) |

| 2970-2930 | Medium | C-H stretch (aliphatic) |

| 1600, 1500 | Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1100 | Strong | C-O stretch (secondary alcohol) |

| 750, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [C₇H₈O]⁺ |

| 94 | High | [C₆H₅OH]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument Setup:

-

Record a background spectrum of the empty sample holder.

-

Place the sample plates in the spectrometer's sample compartment.

-

-

Data Acquisition:

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization: Utilize electron ionization (EI) to generate charged fragments. In EI, the sample is bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

A Deep Dive into the Solubility of 1-Phenoxy-2-propanol in Aqueous and Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol, also known as propylene glycol phenyl ether, is a versatile organic compound with a wide range of applications in the pharmaceutical, cosmetic, and chemical industries. Its utility as a solvent, preservative, and intermediate in chemical synthesis is significantly influenced by its solubility characteristics in various media.[1][2] This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvent systems, presenting quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature and pressure. For a compound like this compound, understanding its solubility is crucial for formulation development, ensuring bioavailability in drug delivery systems, and optimizing reaction conditions in synthesis.[3]

Quantitative Solubility Data

The solubility of this compound has been determined in aqueous solutions, although some variability in reported values exists. In organic solvents, it is generally described as being readily soluble or miscible.[1][2] A summary of the available quantitative data is presented below.

Table 1: Aqueous Solubility of this compound

| Temperature (°C) | Solubility (g/L) | Reference |

| 20 | 15.1 | [4][5][6][7] |

| 20 | 10.0 | [8] |

| 20 | 198 |

Note on Data Discrepancy: The reported aqueous solubility values for this compound show some variation. The value of 15.1 g/L at 20°C is frequently cited in multiple sources. The OECD SIDS (Screening Information Dataset) report indicates a water solubility of 10,000 mg/L (10 g/L).[8] The value of 198 g/L appears to be an outlier and should be treated with caution. These differences may arise from variations in experimental methodologies, purity of the compound, and analytical techniques used for quantification.

Solubility in Organic Solvents

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound and is considered the "gold standard".[9] The following protocol is a generalized procedure based on the principles of the OECD Guideline 105 for Testing of Chemicals, which is a standard method for determining water solubility.[10][11][12]

Objective:

To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Glass flasks or vials with airtight stoppers

-

Constant temperature water bath or incubator with a shaker

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test System:

-

An excess amount of this compound is added to a flask containing a known volume of the solvent. The excess solid is necessary to ensure that a saturated solution is formed.

-

-

Equilibration:

-

The flasks are sealed and placed in a constant temperature shaker bath.

-

The mixture is agitated for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary tests can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, the flasks are removed from the shaker and allowed to stand to permit the undissolved solute to settle.

-

To ensure the removal of all undissolved particles, the supernatant is carefully withdrawn and either centrifuged at high speed or filtered through a membrane filter that does not interact with the solute.

-

-

Quantification:

-

A precise volume of the clear, saturated solution is carefully transferred to a volumetric flask and diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

-

Calculation:

-

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination can be visualized as follows:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While quantitative data for its aqueous solubility is available, with some noted discrepancies, its solubility in organic solvents is primarily described in qualitative terms, indicating high miscibility. The standardized shake-flask method offers a reliable experimental protocol for obtaining precise solubility measurements. For professionals in research and drug development, a thorough understanding of these solubility characteristics is essential for the effective application and formulation of this important compound. Further research to quantify the solubility of this compound in a wider range of organic solvents would be a valuable addition to the scientific literature.

References

- 1. The usage of this compound CAS 770-35-4 [minglangchem.com]

- 2. Propylene glycol phenyl ether | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Propylene glycol phenyl ether (PPH) – South City Petrochem [southcitypetrochem.com]

- 5. This compound | C9H12O2 | CID 92839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 770-35-4 [m.chemicalbook.com]

- 7. Propylene Glycol Phenyl Ether [chembk.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. tandfonline.com [tandfonline.com]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1-Phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxy-2-propanol, a glycol ether, is a widely utilized antimicrobial agent in a variety of commercial and industrial applications, including cosmetics, personal care products, and metalworking fluids. Its efficacy as a preservative stems from its ability to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi. This technical guide delineates the core antimicrobial mechanism of action of this compound, focusing on its interaction with microbial cells. The primary mode of action is the disruption of the cell membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components. A secondary, less defined mechanism involves the inhibition of microbial enzyme activity. This document provides a compilation of available quantitative data, detailed experimental protocols for assessing its antimicrobial properties, and visualizations of the proposed mechanisms and workflows to support further research and development in the field of antimicrobial science.

Core Mechanism of Action: Cell Membrane Disruption

The principal antimicrobial activity of this compound is attributed to its ability to compromise the physical structure and function of the microbial cell membrane.[1] Due to its amphiphilic nature, possessing both a hydrophilic hydroxyl group and a hydrophobic phenoxy group, this compound can readily partition into the lipid bilayer of the cell membrane.

This insertion disrupts the ordered arrangement of the phospholipid molecules, leading to an increase in membrane fluidity and permeability. The compromised membrane loses its ability to function as a selective barrier, resulting in the uncontrolled leakage of vital intracellular contents, such as ions (e.g., K+), ATP, and nucleic acids. This loss of cellular components and the inability to maintain essential electrochemical gradients ultimately leads to cell death.

Visualizing the Mechanism of Membrane Disruption

The following diagram illustrates the proposed mechanism of how this compound disrupts the bacterial cell membrane.

Secondary Mechanism: Enzyme Inhibition

In addition to direct membrane damage, phenolic compounds, including this compound, are known to inhibit the activity of microbial enzymes. The precise enzymes inhibited by this compound have not been extensively characterized. However, the general mechanism for phenolic compounds involves non-specific interactions with proteins.

The hydroxyl group of the phenol can form hydrogen bonds with the enzyme's active site, while the aromatic ring can engage in hydrophobic and van der Waals interactions. At higher concentrations, these interactions can lead to the denaturation of the enzyme, altering its three-dimensional structure and rendering it non-functional. This inhibition of essential metabolic enzymes contributes to the overall antimicrobial effect.

Quantitative Antimicrobial Activity

For illustrative purposes, the following table presents hypothetical MIC values for this compound against common microorganisms, reflecting its broad-spectrum activity.

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1250 |

| Escherichia coli | Gram-negative | 2500 |

| Pseudomonas aeruginosa | Gram-negative | 5000 |

| Candida albicans | Yeast | 1250 |

| Aspergillus brasiliensis | Mold | 2500 |

Note: These values are for illustrative purposes and actual MICs can vary depending on the specific strain and testing conditions.

Synergistic Effects

This compound is often used in combination with other antimicrobial agents to enhance the preservative efficacy of formulations. This can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. For instance, it has been shown to have synergistic effects when combined with other preservatives like ethylhexylglycerin and caprylyl glycol.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound

-

Test microorganism (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 mg/mL.

-

Preparation of Inoculum: Inoculate a single colony of the test microorganism into 5 mL of MHB and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no antimicrobial agent), and well 12 as the sterility control (no inoculum).

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Cell Membrane Permeability Assay (Crystal Violet Uptake)

This assay measures the ability of this compound to damage the bacterial cell membrane, leading to the uptake of the crystal violet dye.

Materials:

-

Test microorganism (e.g., Escherichia coli ATCC 25922)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Crystal violet solution (10 µg/mL)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Grow the test microorganism in a suitable broth to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

-

Treatment: Aliquot the bacterial suspension into tubes. Add this compound at different concentrations (e.g., 0.5x, 1x, and 2x the MIC). Include a control tube with no this compound. Incubate the tubes at 37°C for 30 minutes.

-

Dye Uptake: Add crystal violet solution to each tube to a final concentration of 1 µg/mL and incubate for 10 minutes at room temperature.

-

Measurement: Centrifuge the tubes to pellet the cells. Measure the absorbance of the supernatant at 590 nm. A lower absorbance in the supernatant of the treated samples compared to the control indicates increased uptake of crystal violet by the damaged cells.

Conclusion

The antimicrobial efficacy of this compound is primarily driven by its ability to disrupt the integrity of the microbial cell membrane. Its amphiphilic structure facilitates its insertion into the lipid bilayer, leading to increased permeability and the leakage of essential cellular components, which is ultimately lethal to the microorganism. While inhibition of microbial enzymes likely contributes to its overall effect, this mechanism is less well-defined. The quantitative data on its antimicrobial activity, particularly MIC values against a broad range of clinically and industrially relevant microorganisms, requires further systematic investigation. The provided experimental protocols serve as a foundation for researchers to further elucidate the precise molecular interactions and to explore the synergistic potential of this compound in novel antimicrobial formulations. A deeper understanding of its mechanism of action will aid in the development of more effective and targeted antimicrobial strategies.

References

Toxicological Profile and Safety Data for 1-Phenoxy-2-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxy-2-propanol (CAS No. 770-35-4), also known as propylene glycol phenyl ether, is a versatile industrial chemical with applications as a solvent, coalescing agent, and preservative in a variety of products, including cosmetics, pharmaceuticals, and coatings.[1] Its widespread use necessitates a thorough understanding of its toxicological profile to ensure safe handling and to inform risk assessments. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on key toxicological endpoints. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Mild, pleasant odor[1] |

| Boiling Point | 243 °C |

| Melting Point | 11 °C |

| Flash Point | 113 °C (closed cup) |

| Water Solubility | 15.1 g/L at 20 °C |

| Log Kow (Octanol-Water Partition Coefficient) | 1.41 |

| Vapor Pressure | 0.01 hPa at 20 °C |

| Density | 1.064 g/cm³ at 20 °C |

Toxicological Profile

The toxicological profile of this compound has been evaluated through a series of in vivo and in vitro studies, generally following internationally recognized guidelines.

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of this compound

| Route | Species | Endpoint | Value | Reference |

| Oral | Rat (male and female) | LD50 | > 2,000 mg/kg bw | [2] |

| Oral | Rat | LD50 | 2830 mg/kg | [3] |

| Dermal | Rat (male and female) | LD50 | > 2,000 mg/kg bw | [2] |

| Inhalation | Rat (male and female) | LC50 (4h) | > 5.4 mg/L | [2] |

Skin and Eye Irritation

Studies have shown that this compound is not a skin irritant but can cause serious eye irritation.

-

Skin Irritation: In a study conducted on rabbits, this compound was found to cause no skin irritation.[2]

-

Eye Irritation: this compound is classified as causing serious eye irritation.

Skin Sensitization

This compound is not considered to be a skin sensitizer.

-

Maximisation Test (Guinea pig): A study conducted according to OECD Test Guideline 406 concluded that this compound does not cause skin sensitization.[2]

Repeat Dose Toxicity

A repeated dose toxicity study in rats indicated a No Observed Adverse Effect Level (NOAEL).

-

Oral Administration (Rat): A study reported a NOAEL of 477.5 mg/kg for male and female rats.[2]

Genotoxicity

In vitro and in vivo studies have indicated that this compound is not genotoxic.

Table 2: Genotoxicity of this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Chromosome Aberration | Hamster ovary cells | With and without | Negative | [2] |

| In vivo Micronucleus | Mouse (Oral) | N/A | Negative | [2] |

Carcinogenicity

No data is available on the carcinogenicity of this compound.[3] IARC has not classified this substance as a carcinogen.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is limited. However, a study on pregnant Himalayan rabbits provided some insights.

-

Oral Administration (Himalayan Rabbit): In a developmental toxicity study, a No Observed Adverse Effect Level (NOAEL) for developmental toxicity was established at 180 mg/kg/day. The Lowest Observed Adverse Effect Level (LOAEL) for both maternal and developmental toxicity was 540 mg/kg/day, based on effects such as weight loss and apathy in the dams.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key toxicological experiments cited, based on the referenced OECD guidelines.

Acute Oral Toxicity (as per OECD 401)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD 401 guideline. This test is designed to assess the adverse effects occurring within a short time of oral administration of a single dose.

-

Test Animals: Healthy, young adult rats of a single sex (or both sexes if significant differences are expected) are used.

-

Dosage: The test substance is administered in a single dose by gavage. At least three dose levels are typically used to determine the LD50.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (as per OECD 402)

The acute dermal toxicity study follows a protocol similar to OECD 402 to evaluate the potential adverse effects from a single dermal application.

-

Test Animals: Healthy, young adult rats with clipped fur are used.

-

Application: The test substance is applied uniformly over a shaved area of approximately 10% of the body surface and covered with a porous gauze dressing for 24 hours.

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Pathology: All animals undergo a gross necropsy at the end of the observation period.

Acute Inhalation Toxicity (as per OECD 403)

The acute inhalation toxicity is assessed to determine the potential hazards of airborne exposure.

-

Test Animals: Healthy, young adult rats are used.

-

Exposure: Animals are exposed to the test substance as a vapor or aerosol in an inhalation chamber for a fixed period, typically 4 hours.

-

Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days post-exposure.

-

Pathology: A gross necropsy is performed on all animals.

Skin Irritation (as per OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation (as per OECD 405)

This test is designed to assess the potential of a substance to cause eye irritation or damage.

-

Test Animals: Healthy, young adult albino rabbits are generally used.

-

Application: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

Skin Sensitization - Guinea Pig Maximisation Test (as per OECD 406)

This test is used to determine if a substance can cause an allergic skin reaction.

-

Test Animals: Young, healthy adult guinea pigs are used.

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a topical application.

-

Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.

-

Evaluation: The skin reaction at the challenge site is observed and scored 24 and 48 hours after the challenge application.

In Vitro Mammalian Chromosome Aberration Test (as per OECD 473)

This in vitro test is used to identify substances that cause structural chromosome damage in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.

-

Exposure: Cells are exposed to at least three concentrations of the test substance, both with and without an external metabolic activation system (S9 mix).

-

Analysis: After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.

Mammalian Erythrocyte Micronucleus Test (as per OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test Animals: Mice are commonly used.

-

Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

Signaling Pathways and Experimental Workflows

While the detailed signaling pathways for the toxicity of this compound in mammalian systems have not been extensively elucidated, its antimicrobial mechanism is thought to involve the disruption of microbial cell membranes. This provides a basis for a proposed mechanism of action that could be relevant to its interaction with mammalian cell membranes at high concentrations.

Proposed Mechanism of Action: Cell Membrane Disruption

The hydrophobic nature of this compound allows it to interact with and insert into the lipid bilayer of cell membranes. This can lead to a loss of membrane integrity, increased permeability, and subsequent leakage of cellular contents, ultimately leading to cell death.

Caption: Proposed mechanism of this compound induced cytotoxicity.

General Experimental Workflow for In Vitro Genotoxicity Testing

The workflow for assessing the genotoxic potential of a substance in vitro typically follows a tiered approach, starting with bacterial mutation assays and moving to mammalian cell assays.

References

- 1. Exploratory Developmental Toxicity of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine in Zebrafish Embryos - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Historical control data on prenatal developmental toxicity studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Biodegradability of 1-Phenoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxy-2-propanol, a versatile solvent and preservative used in various industries, is recognized for its favorable environmental profile, particularly its ready biodegradability.[1][2] This technical guide provides a comprehensive overview of the environmental fate and biodegradability of this compound, synthesizing key data on its degradation pathways, ecotoxicity, and mobility in the environment. Detailed experimental protocols for biodegradability testing are outlined, and quantitative data are presented in structured tables for ease of reference. Furthermore, this guide includes visualizations of the inferred biodegradation pathway and a typical experimental workflow to aid in the understanding of its environmental behavior.

Introduction

This compound (CAS No. 770-35-4), also known as propylene glycol phenyl ether, is a colorless liquid with a mild odor.[3][4] Its chemical structure consists of a phenyl group attached to a propylene glycol molecule via an ether linkage. This compound finds extensive use as a solvent in paints, coatings, inks, and adhesives, as a coalescing agent for latex, a carrier for dyes, and as an antimicrobial preservative in cosmetics and soaps.[5][6] Given its widespread application, a thorough understanding of its environmental fate and potential impact is crucial for environmental risk assessment and the development of sustainable products.

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these processes include biodegradation, abiotic degradation, and partitioning between environmental compartments such as water, soil, and air.

Biodegradability

This compound is classified as readily biodegradable, indicating that it is likely to be rapidly and completely mineralized by microorganisms in various environmental compartments.[7][8]

Studies conducted under aerobic conditions have consistently demonstrated the high biodegradability of this compound. The primary method for assessing ready biodegradability is the Organisation for Economic Co-operation and Development (OECD) 301 series of tests.

Table 1: Aerobic Biodegradability of this compound

| Test Guideline | Inoculum | Concentration | Duration | Biodegradation | Result | Reference |

| OECD 301F (Manometric Respirometry) | Activated Sludge | 94.2 mg/L | 28 days | 72% | Readily Biodegradable | [9] |

| OECD 301F (Manometric Respirometry) | Sediment and Activated Sludge | Not Specified | 28 days | 72% (60% in 9.8 days) | Readily Biodegradable | [7] |

| Zahn-Wellens Test (OECD Guideline) | Non-adapted sewage microorganisms | 420-500 mg/L | 18 days | ~88% | Readily Biodegradable | [7] |

| Zahn-Wellens Test (OECD Guideline) | Adapted sewage microorganisms | 420-500 mg/L | 11 days | ~85% | Readily Biodegradable | [7] |

| Zahn-Wellens Test (OECD Guideline) | Microorganisms from Elbe River | 420-500 mg/L | 21 days | ~90% | Readily Biodegradable | [7] |

Information on the anaerobic biodegradation of this compound is less extensive. One study using Michigan soils showed a 16% reduction in concentration over two months under anaerobic conditions, suggesting that anaerobic degradation is significantly slower than aerobic degradation.[7]

Inferred Biodegradation Pathway

While a definitive microbial degradation pathway for this compound has not been explicitly detailed in the reviewed literature, a plausible pathway can be inferred from mammalian metabolism studies and general principles of microbial catabolism of aromatic ethers. The primary metabolic route in rats involves the cleavage of the ether bond (O-dealkylation) to yield phenol and propylene glycol.[7][9] These intermediates are then further metabolized. Phenol can undergo ring hydroxylation to form catechols, which are subsequently cleaved and enter the tricarboxylic acid (TCA) cycle.[10] Propylene glycol is a readily biodegradable substance that is metabolized to pyruvate and enters the TCA cycle.

Caption: Inferred biodegradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant fate processes for this compound under typical environmental conditions.

-

Hydrolysis: Due to the stability of the ether linkage, this compound is not expected to undergo significant hydrolysis in the environment.[6]

-

Photolysis: While direct photolysis in the atmosphere is possible, its contribution to the overall degradation is likely to be minor compared to biodegradation in soil and water. Specific data on photolysis rates are limited.

Environmental Distribution

The partitioning of this compound in the environment is influenced by its physical and chemical properties.

Table 2: Physical and Chemical Properties Relevant to Environmental Distribution

| Property | Value | Reference |

| Water Solubility | 15.1 g/L at 20°C | [4][7] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.41 | [7] |

| Vapor Pressure | 0.01 hPa at 20°C | [7] |

| Henry's Law Constant | 2.9 x 10⁻⁸ atm-m³/mol (estimated) | [5] |

-

Soil Mobility: The soil organic carbon-water partitioning coefficient (Koc) for this compound is estimated to be 23.[6][7] According to classification schemes, this low Koc value suggests that this compound has very high mobility in soil and is not expected to adsorb significantly to soil or sediment.[5]

-

Bioconcentration: The bioconcentration factor (BCF) for this compound has been estimated to be 2.5.[7] This low BCF value indicates a low potential for bioconcentration in aquatic organisms.[6][7]

Ecotoxicity

The ecotoxicity of this compound has been evaluated for various aquatic organisms.

Table 3: Aquatic Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Value | Exposure Time | Reference |

| Fathead Minnow (Pimephales promelas) | Acute | LC50 | 280 mg/L | 96 hours | [7][9] |

| Water Flea (Daphnia magna) | Acute | EC50 | 370 mg/L | Not Specified | [9] |

| Water Flea (Daphnia magna) | Acute | LC50 | 471 mg/L | 24 hours | [7] |

| Green Algae (Desmodesmus subspicatus) | Growth Inhibition | EC50 | > 100 mg/L | 72 hours | [7][9] |

| Activated Sludge Microorganisms | Respiration Inhibition | EC20 | ~700 mg/L | 30 minutes | [7] |

These data indicate that this compound has a low order of acute toxicity to aquatic organisms.

Experimental Protocols

The ready biodegradability of this compound is most commonly determined using the OECD 301F Manometric Respirometry Test.

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in a closed respirometer.[11][12]

A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with a small amount of activated sludge.[11][12] The mixture is incubated in a sealed flask at a constant temperature in the dark for 28 days. The consumption of oxygen by the microorganisms during the degradation of the test substance is measured manometrically.[5][11] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.[1][12]

Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.

Conclusion

The available scientific data robustly support the classification of this compound as a readily biodegradable substance. Its high water solubility, low potential for bioaccumulation, and low soil adsorption indicate that it is unlikely to persist or bioaccumulate in the environment. The primary environmental fate process is rapid aerobic biodegradation, likely proceeding through the cleavage of the ether bond to form phenol and propylene glycol, which are subsequently mineralized. The ecotoxicity profile suggests a low risk to aquatic organisms at environmentally relevant concentrations. This favorable environmental profile makes this compound a suitable choice for applications where environmental compatibility is a key consideration. Further research could focus on elucidating the specific microbial consortia and enzymatic pathways involved in its degradation under various environmental conditions.

References

- 1. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]